Capaurine
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Overview
Description
Capaurine is an alkaloid compound with the molecular formula C21H25NO5 . It is primarily extracted from the root tubers of the plant Stephania kwangsiensis H.S. Lo . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Capaurine can be synthesized through a series of chemical reactions involving the formation of its characteristic isoquinoline structure. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors to form the isoquinoline core.
Methoxylation: Introduction of methoxy groups at specific positions on the isoquinoline ring.
Hydrogenation: Reduction of double bonds to achieve the desired tetrahydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the root tubers of Stephania kwangsiensis H.S. Lo . The extraction process includes:
Harvesting and Drying: The root tubers are harvested and dried to reduce moisture content.
Solvent Extraction: The dried tubers are subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography to isolate this compound.
Chemical Reactions Analysis
Types of Reactions: Capaurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Capaurine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studied for its role in plant metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes
Mechanism of Action
Capaurine exerts its effects through several molecular targets and pathways:
Phosphodiesterase Inhibition: this compound inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and cyclic GMP, which play crucial roles in cell signaling.
Calcium Channel Modulation: It may also affect calcium channels, influencing smooth muscle relaxation and other physiological processes
Comparison with Similar Compounds
Capaurine is structurally and functionally similar to other alkaloids such as:
Canadine: Another isoquinoline alkaloid with similar biological activities.
Corydaline: Known for its analgesic and anti-inflammatory properties.
Rotundine: Exhibits sedative and analgesic effects.
Thaliporphine: Studied for its potential anticancer properties.
Uniqueness: this compound’s unique combination of methoxy groups and its specific isoquinoline structure contribute to its distinct biological activities and make it a valuable compound for research and industrial applications.
Properties
CAS No. |
478-14-8 |
---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |
InChI |
InChI=1S/C21H25NO5/c1-24-16-6-5-12-9-15-18-13(10-17(25-2)21(27-4)19(18)23)7-8-22(15)11-14(12)20(16)26-3/h5-6,10,15,23H,7-9,11H2,1-4H3 |
InChI Key |
GSPIMPLJQOCBFY-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Canonical SMILES |
COC1=C(C2=C(CC3C4=C(C(=C(C=C4CCN3C2)OC)OC)O)C=C1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Capaurine; (-)-Capaurine; NSC 404532; NSC-404532; NSC404532; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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